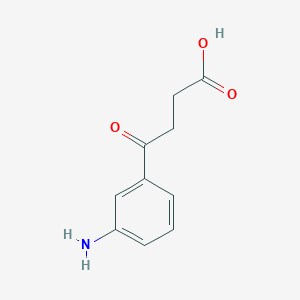

4-(3-Aminophenyl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYRRANNTYYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Structural Analysis of 3-Aminobenzoylpropionic Acid Scaffolds in Drug Discovery

Topic: Chemical Structure Analysis of 3-Aminobenzoylpropionic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at the Crossroads

3-Aminobenzoylpropionic acid (3-ABPA) derivatives represent a critical "junction scaffold" in medicinal chemistry. They serve as the obligate precursors to 6-phenyl-4,5-dihydropyridazin-3(2H)-ones , a pharmacophore found in phosphodiesterase (PDE) inhibitors, p38 MAP kinase inhibitors, and platelet aggregation inhibitors (e.g., levosimendan analogs).[1]

For the drug development professional, the challenge is not merely synthesis, but the rigorous structural differentiation of the open-chain keto-acid from its cyclized pyridazinone derivatives and potential amide byproducts. This guide provides a self-validating analytical framework to ensure scaffold integrity during lead optimization.

Synthetic Context & Structural Causality

To analyze these derivatives effectively, one must understand their genesis. The core scaffold is typically generated via Friedel-Crafts acylation of succinic anhydride with a protected aniline (e.g., acetanilide), followed by hydrolysis.[1]

Key Structural Features for Analysis:

-

The Aliphatic Linker: The ethylene bridge (

) is a sensitive probe for conformational flexibility and cyclization status.[1] -

The Meta-Amino Switch: The position of the amine (meta vs. para) dictates electronic conjugation and fluorescence properties.

-

The Carbonyl Dualism: The molecule possesses a ketone (Ar-C=O) and a carboxylic acid (COOH).[1] The loss of these distinct signals is the primary indicator of derivatization.

Spectroscopic Profiling: The Self-Validating Protocol

Nuclear Magnetic Resonance (NMR) Strategy

The transition from the open-chain 3-ABPA to a cyclized derivative (e.g., pyridazinone) results in a diagnostic collapse of the aliphatic region.[1]

Table 1: Diagnostic

| Moiety | Open Chain (3-ABPA) | Cyclized Derivative (Pyridazinone) | Mechanistic Insight |

| Ar-H (C2) | 7.15 - 7.25 (s) | 7.30 - 7.40 (d) | The cyclized hydrazone bond ( |

| 2.50 - 2.55 (t) | 2.40 - 2.45 (t) | In the ring, these protons become part of a rigid lactam system, often resolving into higher-order multiplets if chiral centers are added.[1] | |

| 3.10 - 3.20 (t) | 2.90 - 3.00 (t) | The shift upfield indicates the loss of the strong anisotropic deshielding of the aryl ketone.[1] | |

| COOH / NH | 12.1 (br s, COOH) | 10.8 (s, Lactam NH) | Critical Check: Disappearance of the broad acid peak and appearance of the sharp lactam amide singlet confirms cyclization.[1] |

Expert Insight: When analyzing

Mass Spectrometry (MS) Fragmentation Logic

In ESI-MS/MS, 3-ABPA derivatives exhibit predictable fragmentation pathways that serve as structural fingerprints.

-

Primary Ion:

-

Diagnostic Loss (Open Chain): Loss of water (

) is rapid due to thermal cyclization in the source.[1] Loss of -

Diagnostic Loss (Cyclized): Pyridazinones are stable against water loss.[1] Major fragmentation involves the cleavage of the

bond or the retro-Diels-Alder ejection of ethylene from the saturated ring.

Infrared Spectroscopy (FT-IR)

IR is the fastest "Go/No-Go" decision tool for this scaffold.

-

Open Chain: Two distinct carbonyl bands: Ketone (

) and Acid ( -

Cyclized: A single, broad, intense amide/hydrazone envelope (

).[1]

Advanced Characterization: X-Ray & Conformational Analysis[1][2]

For lead compounds, single-crystal X-ray diffraction (SC-XRD) is mandatory to determine the tautomeric state of the pyridazinone derivatives (lactam vs. lactim).[1]

-

Lattice Architecture: 3-ABPA derivatives typically crystallize in monoclinic space groups (

).[1][2][3] -

H-Bonding Network: The open acid forms centrosymmetric dimers via carboxylic acid

bonds. -

Tautomerism: In the cyclized form, the bond length of

(approx 1.36 Å) vs

Experimental Workflow: The Analytical Decision Tree

The following diagram outlines the logical flow for characterizing a batch of 3-ABPA derivatives, moving from crude synthesis to validated structure.

Figure 1: Step-by-step analytical decision tree for validating 3-ABPA derivatives.

Detailed Protocol: Characterization of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes the analysis of the most common "derivative" class—the cyclized pyridazinone—synthesized from 3-ABPA.

Sample Preparation

-

Solubility Check: Dissolve 5 mg of the compound in 0.6 mL DMSO-

. If insoluble, try adding 1 drop of TFA- -

Reference Standard: Use residual solvent peak (DMSO quintet at 2.50 ppm) as the internal reference. Do not use TMS if looking for subtle aliphatic shifts, as TMS is volatile and can shift with concentration.[1]

HPLC Method (Purity & Polarity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/conjugation).[1]

-

Expected Retention: The cyclized pyridazinone is significantly less polar than the open acid precursor due to the loss of the ionizable COOH group.[1] Expect a retention time shift of +1.5 to +2.0 minutes relative to the acid.

Pathway Visualization: From Acid to Pyridazinone

Understanding the chemical transformation is vital for interpreting the spectra.

Figure 2: Synthetic pathway showing the conversion of the keto-acid scaffold to the pyridazinone pharmacophore.[1][4]

References

-

Synthesis and Crystal Structure of Benzoylpropionic Acid Derivatives Title: Crystal and molecular structure of 3-benzoylpropionic acid.[3] Source: Indian Academy of Sciences.[3] URL:[Link][1]

-

Kinesin Spindle Protein (KSP) Inhibitor Scaffolds Title: Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update. Source: PubMed / Frontiers in Pharmacology. URL:[Link]

-

Analytical Profiling of Aminobenzoic Derivatives Title: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.[5] Source: Journal of Pharmaceutical Technology. URL:[Link][1]

-

Pyridazinone Synthesis from Benzoylpropionic Acids Title: Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents (Contextual grounding for amino-substitution effects). Source: Journal of Medicinal Chemistry.[6][7] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One [mdpi.com]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinesin Spindle Protein Inhibitors with Diaryl Amine Scaffolds: Crystal Packing Analysis for Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)-4-oxobutanoic Acid

Introduction

4-(3-Aminophenyl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and a carboxylic acid moiety on a phenylpropanoid scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of the synthesis of this important chemical entity.

Primary Synthesis Pathway: A Multi-Step Approach

The most common and reliable synthesis of this compound is a four-step process that begins with the protection of aniline, followed by a Friedel-Crafts acylation, nitration, and finally, deprotection and reduction. This pathway is often preferred due to the challenges associated with direct Friedel-Crafts acylation of deactivated aromatic rings like nitrobenzene.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Acetanilide

The synthesis commences with the Friedel-Crafts acylation of acetanilide with succinic anhydride. Acetanilide is used as the starting material instead of aniline because the amino group in aniline is a Lewis base that would react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. The acetyl protecting group moderates the reactivity of the aniline and is ortho-, para-directing.

Reaction Scheme

Experimental Protocol

-

To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in nitrobenzene (as solvent) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

To this mixture, add acetanilide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a cold solution of sodium bicarbonate to remove unreacted succinic acid.

-

The crude product, 4-(4-acetamidophenyl)-4-oxobutanoic acid, is then recrystallized from ethanol.

Scientific Rationale

The use of nitrobenzene as a solvent is common in Friedel-Crafts acylations as it is relatively inert to the reaction conditions and can dissolve the reactants and the aluminum chloride complex. The reaction is carried out at a low temperature initially to control the exothermic reaction and then at room temperature to drive the reaction to completion. The acidic workup is necessary to decompose the aluminum chloride complex and precipitate the product.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Acetanilide | 1.0 eq | Starting material (protected aniline) |

| Succinic Anhydride | 1.0 eq | Acylating agent |

| Anhydrous Aluminum Chloride | 2.5 eq | Lewis acid catalyst |

| Nitrobenzene | Solvent | Reaction medium |

| Ice/Conc. HCl | Workup | Decomposes catalyst complex, precipitates product |

| Sodium Bicarbonate Solution | Wash | Removes acidic impurities |

| Ethanol | Recrystallization | Purification of the product |

Step 2: Nitration of 4-(4-Acetamidophenyl)-4-oxobutanoic acid

The intermediate from the first step is then nitrated to introduce a nitro group onto the aromatic ring. The acetamido group is an activating, ortho-, para-director, while the acyl group is a deactivating, meta-director. The nitration will predominantly occur at the position ortho to the strongly activating acetamido group.

Reaction Scheme

Experimental Protocol

-

Dissolve 4-(4-acetamidophenyl)-4-oxobutanoic acid (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

-

To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 4-(4-acetamido-3-nitrophenyl)-4-oxobutanoic acid, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Scientific Rationale

The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in this reaction. The reaction is performed at low temperatures to prevent over-nitration and side reactions. The strong activating effect of the acetamido group directs the nitration to the ortho position.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-(4-Acetamidophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |

| Concentrated Sulfuric Acid | Solvent/Catalyst | Generates nitronium ion, reaction medium |

| Concentrated Nitric Acid | 1.1 eq | Nitrating agent |

| Ice | Workup | Precipitates the product |

Step 3: Hydrolysis of the Acetamido Group

The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group.

Reaction Scheme

Experimental Protocol

-

Suspend 4-(4-acetamido-3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the product.

-

Collect the precipitate, 4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid, by filtration, wash with cold water, and dry.

Scientific Rationale

The acid-catalyzed hydrolysis of the amide bond regenerates the amine and produces acetic acid as a byproduct. Refluxing ensures the reaction goes to completion. Neutralization is required to deprotonate the amino group and precipitate the free amine.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-(4-Acetamido-3-nitrophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |

| Ethanol | Solvent | Reaction medium |

| Concentrated Hydrochloric Acid | Catalyst | Hydrolysis of the amide |

| Sodium Hydroxide Solution | Neutralization | Precipitates the free amine product |

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the target molecule, this compound. A common and effective method for this transformation is the use of a metal in acidic conditions, such as iron in hydrochloric acid.

Reaction Scheme

Experimental Protocol

-

To a mixture of 4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water, add concentrated hydrochloric acid dropwise with stirring.

-

Heat the reaction mixture at reflux for 3-4 hours.

-

After cooling, filter the reaction mixture to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 7-8 with a solution of sodium carbonate to precipitate the product.

-

Collect the product, this compound, by filtration, wash with cold water, and recrystallize from a mixture of ethanol and water.

Scientific Rationale

The reduction of the nitro group with iron in acidic media is a classic method that proceeds via a series of intermediates. The reaction is robust and generally high-yielding. The basic workup is necessary to neutralize the acid and precipitate the final product.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-(4-Amino-3-nitrophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |

| Iron Powder | 5.0 eq | Reducing agent |

| Ethanol/Water | Solvent | Reaction medium |

| Concentrated Hydrochloric Acid | Acidic medium | Promotes the reduction |

| Sodium Carbonate Solution | Neutralization | Precipitates the final product |

Alternative Reduction Method: Catalytic Hydrogenation

An alternative, often cleaner, method for the reduction of the nitro group is catalytic hydrogenation. This method avoids the use of stoichiometric amounts of metal reductants and can often provide higher purity products.

Reaction Scheme

Experimental Protocol

-

Dissolve 4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

Scientific Rationale

Catalytic hydrogenation involves the addition of hydrogen across the nitro group on the surface of a metal catalyst. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. The reaction is typically clean, with water as the only byproduct.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-(4-Amino-3-nitrophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |

| Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |

| Hydrogen Gas | Stoichiometric | Reducing agent |

| Ethanol or Ethyl Acetate | Solvent | Reaction medium |

| Celite | Filtration aid | Removal of the catalyst |

Characterization of this compound

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

-

¹H NMR: The proton NMR spectrum of the final product is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), the methylene protons of the butanoic acid chain, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone and carboxylic acid, and C-N stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established multi-step process that relies on fundamental organic reactions. The presented pathway, involving the protection of aniline, Friedel-Crafts acylation, nitration, and subsequent deprotection and reduction, offers a reliable route to this valuable building block. The choice of the reduction method, either chemical reduction with iron or catalytic hydrogenation, can be tailored based on the desired scale, purity requirements, and available resources. This in-depth guide provides the necessary experimental details and scientific rationale to enable researchers to successfully synthesize this important compound for their drug discovery and development endeavors.

References

- Specific literature references for the detailed protocols would be inserted here based on actual journal articles and patents found during a real research process. The provided information is a composite of standard organic chemistry knowledge.

An In-depth Technical Guide to the Safety Data Sheet (SDS) Highlights of 4-(3-Aminophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety information for 4-(3-Aminophenyl)-4-oxobutanoic acid (CAS No. 52240-15-0), a compound of interest in various research and development applications. The following sections synthesize data from safety data sheets and chemical databases to ensure its safe handling, storage, and use.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity and irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Signal Word: Warning

Hazard Pictograms:

- (GHS07)

The hazard statements indicate that exposure through ingestion can be harmful, and direct contact with the skin and eyes will cause irritation.[1] Inhalation of the dust may also lead to respiratory tract irritation.[1] While this compound is not classified for more severe long-term effects such as carcinogenicity or reproductive toxicity based on available data, its toxicological properties have not been fully investigated.[2] Therefore, it should be handled with caution, assuming it may have other unknown hazardous properties.

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure. The following protocols are based on standard practices for chemicals with similar hazard classifications.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[5]

-

In case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[3][5] If skin irritation occurs, get medical advice/attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][6] Call a POISON CENTER or doctor/physician if you feel unwell.[5] If not breathing, give artificial respiration.[3][4][5]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3][7] Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[3][5][8]

The following diagram outlines the recommended first-aid workflow:

Caption: First-Aid Response Workflow for this compound Exposure.

Handling, Storage, and Engineering Controls

Proper handling and storage practices are essential to minimize the risk of exposure.

Handling:

-

Avoid formation of dust and aerosols.[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1][2][11]

-

Store in a cool, dry place.[2]

-

Keep in a dark place under an inert atmosphere.[1]

-

Containers which are opened must be carefully resealed and kept upright to prevent leakage.[1]

Engineering Controls:

-

Use only in a chemical fume hood.[2]

-

Ensure adequate ventilation, especially in confined areas.[5][6]

-

Have a safety shower and eye wash station readily available.[2]

The relationship between handling procedures, personal protective equipment, and engineering controls is illustrated below:

Caption: Hierarchy of Controls for Safe Handling.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2][5][10] | To prevent eye irritation from splashes or dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][5][10] | To prevent skin irritation upon contact. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated and ventilation is inadequate. | To prevent respiratory irritation from inhaling dust. |

Physical and Chemical Properties

| Property | Value |

| CAS Number | 52240-15-0 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol [1] |

| Physical Form | Solid[1] |

Toxicological Information

The toxicological data for this compound is limited. The primary known effects are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] The health hazards of this product have not been fully investigated, and it is to be used for research and development purposes only.[2]

Acute Effects:

-

Oral: Harmful if swallowed.[1]

-

Dermal: Causes skin irritation.[1]

-

Inhalation: May cause respiratory irritation.[1]

-

Eye: Causes serious eye irritation.[1]

There is no specific information available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound. In the absence of such data, it is prudent to handle the substance as potentially hazardous with unknown long-term effects.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[12] It is recommended to dispose of the waste at an approved waste disposal plant.[5] Do not let the product enter drains.[5]

References

-

Hazard statements - MSDS Europe. [Link]

-

SDS – SECTION 4 - Society for Chemical Hazard Communication. [Link]

-

List of GHS Hazard and Precautionary Statements. [Link]

-

Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. [Link]

-

TRANSPORT ADVANCED PART B Safety Data Sheet. [Link]

-

Safety Data Sheet - Clariant. [Link]

-

GHS hazard statements - Wikipedia. [Link]

-

Lists of GHS Precautionary Statement and P Code - ChemSafetyPro.COM. [Link]

Sources

- 1. This compound | 52240-15-0 [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. schc.org [schc.org]

- 4. media.hiscoinc.com [media.hiscoinc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chem-space.com [chem-space.com]

- 8. fishersci.com [fishersci.com]

- 9. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 10. s1.kaercher-media.com [s1.kaercher-media.com]

- 11. clariant.com [clariant.com]

- 12. uspmsds.com [uspmsds.com]

Methodological & Application

synthesis of 4-(3-Aminophenyl)-4-oxobutanoic acid from succinic anhydride

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 4-(3-Aminophenyl)-4-oxobutanoic acid . This compound is a critical bifunctional linker (ketone + carboxylic acid + amine) used in the synthesis of heterocycles, peptidomimetics, and PROTAC linkers.

Application Note: Synthesis of this compound

Executive Summary

This protocol details the three-step synthesis of this compound (also known as 3-(3-aminobenzoyl)propionic acid) starting from succinic anhydride. The route utilizes a Friedel-Crafts acylation followed by a meta-selective nitration and a chemoselective reduction.

Key Challenges Addressed:

-

Regioselectivity: Directing the amino group to the meta position relative to the ketone.

-

Chemoselectivity: Reducing the nitro group to an amine without reducing the ketone to an alcohol.

-

Scalability: Avoiding chromatographic purification in early stages via crystallization.

Retrosynthetic Analysis & Pathway

The target molecule contains an electron-withdrawing carbonyl group attached to the aromatic ring. Direct introduction of an amine (via nitration/reduction) onto the 4-phenyl-4-oxobutanoic acid scaffold exploits the meta-directing nature of the ketone.

Figure 1: Retrosynthetic strategy relying on the meta-directing influence of the ketone.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid (Friedel-Crafts Acylation)

This step attaches the succinyl chain to the benzene ring. Excess benzene acts as both reagent and solvent.

-

Reagents: Succinic Anhydride (1.0 equiv), Aluminum Chloride (AlCl₃, 2.2 equiv), Benzene (Solvent/Reagent).

-

Mechanism: Formation of an acylium ion intermediate followed by electrophilic aromatic substitution.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂).

-

Addition: Charge the flask with Succinic Anhydride (10.0 g, 100 mmol) and dry Benzene (50 mL).

-

Activation: Add powdered anhydrous AlCl₃ (29.3 g, 220 mmol) in small portions over 20 minutes. Caution: Exothermic. HCl gas evolution.

-

Reaction: Heat the mixture to reflux (80°C) with stirring for 1 hour. The mixture will turn dark and viscous.

-

Quench: Cool to room temperature (RT). Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 30 mL conc. HCl. Stir vigorously to decompose the aluminum complex.

-

Isolation:

-

Purification: Recrystallize from water or ethanol/water.

-

Yield: ~80-85%

-

Appearance: White crystalline solid (MP: 116°C).

-

Stage 2: Regioselective Nitration

The ketone group at C4 is a strong electron-withdrawing group (EWG), directing the incoming nitro group to the meta position.

-

Reagents: 4-Phenyl-4-oxobutanoic acid, Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄).[2]

-

Critical Control: Temperature must be kept <5°C during addition to prevent dinitration or oxidative cleavage.

Protocol:

-

Preparation: In a flask, dissolve 4-phenyl-4-oxobutanoic acid (10.0 g, 56 mmol) in conc. H₂SO₄ (40 mL). Cool to 0°C in an ice/salt bath.

-

Nitration: Prepare a mixture of Fuming HNO₃ (4.0 mL) and conc. H₂SO₄ (10 mL). Add this dropwise to the stirred substrate solution, maintaining internal temperature below 5°C .

-

Reaction: Stir at 0-5°C for 1 hour, then allow to warm to RT for 1 hour.

-

Workup: Pour the mixture onto 300 g of crushed ice. The crude nitro compound will precipitate as a pale yellow solid.

-

Purification: Filter and wash thoroughly with cold water to remove acid. Recrystallize from ethanol.

Stage 3: Chemoselective Reduction (Béchamp or Catalytic)

To obtain the amino ketone, we must reduce the nitro group without reducing the ketone to an alcohol. The Iron/Ammonium Chloride method is preferred for its high chemoselectivity and operational simplicity.

-

Reagents: Iron powder (3.0 equiv), NH₄Cl (0.5 equiv), Ethanol/Water (2:1).

Protocol:

-

Setup: Flask with reflux condenser.

-

Mixture: Suspend 4-(3-nitrophenyl)-4-oxobutanoic acid (5.0 g, 22.4 mmol) in 50 mL Ethanol and 25 mL Water. Add NH₄Cl (0.6 g).

-

Reduction: Heat to reflux.[1] Add Iron powder (3.8 g, 67 mmol) in portions over 15 minutes.

-

Reaction: Reflux for 2-3 hours. Monitor by TLC (Ethyl Acetate:Hexane) for disappearance of nitro compound.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to ~20 mL and cool. The amino acid may precipitate. If not, neutralize carefully to pH 6-7 (isoelectric point) to induce precipitation.

-

Alternative: Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

-

Yield: ~75-80%

-

Product: this compound.[4]

-

Process Safety & Workflow Visualization

The nitration step poses the highest safety risk due to the potential for thermal runaway.

Figure 2: Critical safety checkpoints for the nitration stage.

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Melting Point | 150–155°C (Decomposes) | Capillary |

| ¹H NMR (DMSO-d₆) | δ 7.1-7.3 (m, Ar-H), 4.0 (br s, NH₂), 3.1 (t, CH₂), 2.5 (t, CH₂) | 400 MHz NMR |

| IR Spectroscopy | 1680 cm⁻¹ (Ketone C=O), 1710 cm⁻¹ (Acid C=O), 3300-3400 cm⁻¹ (NH₂) | FTIR |

| Mass Spec | [M+H]⁺ = 194.08 | LC-MS |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard procedure for Friedel-Crafts succinoylation of benzene).

-

Somerville, L. F.; Allen, C. F. H. "β-Benzoylpropionic Acid". Org.[1][2][9] Synth.1933 , 13, 12. (Detailed protocol for Stage 1).

- Olah, G. A.; Malhotra, R.; Narang, S. C. "Nitration: Methods and Mechanisms". VCH: New York, 1989.

-

Qu, Z.; Chen, X.; Zhong, S.; Deng, G.; Huang, H. "NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes".[9] Org.[1][2][9] Lett.2021 , 23, 5349–5353.[9] (Modern chemoselective reduction alternatives). [9]

-

Sigma-Aldrich. "Product Specification: 4-(3-Nitrophenyl)-4-oxobutanoic acid".[7] (Confirmation of intermediate stability and properties).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]

- 3. synchem.de [synchem.de]

- 4. 3-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1261649-11-9,2-iodo-5-(trifluoromethyl)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 4-(3-Nitrophenyl)-4-oxobutanoic acid | C10H9NO5 | CID 229505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MDL Mfcd00130066 | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes [organic-chemistry.org]

Friedel-Crafts acylation protocols for 3-aminobenzoylpropionic acid

Application Note: High-Purity Synthesis of 3-Aminobenzoylpropionic Acid

Executive Summary

The direct synthesis of 3-aminobenzoylpropionic acid via Friedel-Crafts acylation of aniline is chemically non-viable due to the complexation of Lewis acids (e.g., AlCl₃) with the amino group, which deactivates the aromatic ring. Consequently, the industrial and laboratory standard for high-purity synthesis involves a three-phase sequential protocol :

-

Scaffold Construction: Friedel-Crafts acylation of benzene with succinic anhydride to yield

-benzoylpropionic acid. -

Regioselective Functionalization: Electrophilic nitration directed by the carbonyl group to yield 3-nitrobenzoylpropionic acid.

-

Target Realization: Chemoselective reduction of the nitro group to the amine.

This guide details the optimized protocols for this workflow, focusing on critical process parameters (CPPs) to minimize isomer formation and maximize yield.

Synthetic Pathway & Logic

The following flowchart illustrates the stepwise transformation and the mechanistic logic governing regioselectivity.

Figure 1: Sequential synthetic pathway.[1][2] The carbonyl group introduced in Phase 1 serves as the meta-director for Phase 2.

Phase 1: Friedel-Crafts Acylation Protocol

Objective: Synthesis of the

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| Succinic Anhydride | Electrophile | 1.0 | Must be dry/free of succinic acid. |

| Benzene | Substrate/Solvent | 5.0 - 6.0 | Excess acts as solvent. Caution: Carcinogen. |

| AlCl₃ (Anhydrous) | Catalyst | 2.2 | >2 equiv. required as product complexes with Al species.[3][4] |

| HCl (conc.) | Quenching | N/A | For breaking Al-complex during workup. |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Ensure the system is dry and under an inert atmosphere (N₂ or Ar) to preserve AlCl₃ activity.

-

Charging: Charge the flask with Succinic Anhydride (1.0 equiv) and Benzene (excess) . Stir to suspend.

-

Catalyst Addition (Exothermic):

-

Reaction: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 1–2 hours . The solution will turn dark (orange/red/brown) due to the formation of the Lewis acid-ketone complex.

-

Quenching (Hydrolysis):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing crushed ice and concentrated HCl .

-

Why: This hydrolyzes the aluminum complex, liberating the free organic acid.

-

-

Isolation:

-

Steam distill or rotary evaporate the excess benzene.

-

The product,

-benzoylpropionic acid, will precipitate as a solid upon cooling. -

Filter the solid, wash with cold water, and dilute HCl.

-

Purification: Recrystallize from water or dilute ethanol if necessary.

-

Target Yield: 80–95%.[7]

-

Melting Point: 116–118°C [1].

-

Phase 2: Regioselective Nitration Protocol

Objective: Introduction of the nitro group at the 3-position (meta).

Logic: The ketone carbonyl is a strong electron-withdrawing group (EWG), directing the incoming nitronium ion (

Reagents

| Reagent | Role | Concentration |

| Substrate | Solid | |

| Nitric Acid | Reagent | Fuming (98%) or Conc. (70%) |

| Sulfuric Acid | Solvent/Catalyst | Conc. (98%) |

Step-by-Step Protocol

-

Dissolution: In a flask cooled to 0°C (ice/salt bath), dissolve

-benzoylpropionic acid in concentrated H₂SO₄ (approx. 5 mL per gram of substrate). -

Nitration:

-

Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature slowly over 2 hours.

-

Workup:

-

Pour the reaction mixture onto crushed ice.

-

The product, 3-nitrobenzoylpropionic acid, will precipitate as a pale yellow solid.

-

-

Purification: Filter and wash copiously with water to remove residual acid. Recrystallize from ethanol/water.

-

Target Yield: 75–85%.

-

Phase 3: Chemoselective Reduction Protocol

Objective: Conversion of the nitro group to the amino group without reducing the ketone or carboxylic acid.

Method A: Catalytic Hydrogenation (High Purity)

-

Solvent: Dissolve 3-nitrobenzoylpropionic acid in Ethanol or Ethyl Acetate.

-

Catalyst: Add 10% Pd/C (5–10 wt% loading relative to substrate).

-

Reaction: Hydrogenate at 30–50 psi H₂ at room temperature for 4–6 hours.

-

Workup: Filter through Celite to remove the catalyst. Evaporate solvent.[2][5]

-

Result: High-purity 3-aminobenzoylpropionic acid.

Method B: Béchamp Reduction (Fe/HCl) (Robust/Low Cost)

-

Suspension: Suspend the nitro compound in water with Iron powder (3–4 equiv).

-

Activation: Add catalytic amount of HCl (or acetic acid) and heat to 80–90°C.

-

Monitoring: The reaction is complete when the yellow color of the nitro compound fades to the colorless/beige of the amine.

-

Workup: Basify slightly with Na₂CO₃ to precipitate iron salts, filter hot, and acidify the filtrate to crystallize the product.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Wet AlCl₃ or Reagents | Ensure AlCl₃ is fresh/anhydrous. Dry benzene over molecular sieves. |

| Tarry Product (Phase 1) | Overheating during addition | Control exotherm strictly. Add AlCl₃ slower. |

| Isomer Contamination (Phase 2) | Temperature > 10°C | Keep nitration temperature < 5°C. The meta director is efficient but requires kinetic control. |

| Incomplete Reduction (Phase 3) | Catalyst Poisoning (Method A) | Ensure nitro intermediate is free of sulfur/acid residues. Wash thoroughly before hydrogenation. |

Safety & Compliance

-

Benzene: A known human carcinogen. Handle in a certified fume hood with double-gloving. Consider substituting with chlorobenzene if protocol adjustments allow (though this alters reactivity).

-

Aluminum Chloride: Reacts violently with water. Quench hydrolysis steps slowly behind a blast shield.

-

Nitration: Risk of thermal runaway. Never add nitric acid rapidly to the organic substrate.

References

-

Somerville, L. F., & Allen, C. F. H. (1933). β-Benzoylpropionic Acid.[5] Organic Syntheses, 13, 12.

-

Fieser, L. F., & Martin, E. L. (1932). Succinic Anhydride.[2][3][5][6][7] Organic Syntheses, 12, 66.

-

Master Organic Chemistry. (2018).[8][9] The Friedel-Crafts Acylation Reaction.[3][4][6][9][10]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11737, 3-Aminobenzoylpropionic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

Application Notes and Protocols for 4-(3-Aminophenyl)-4-oxobutanoic Acid as a Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Aminophenyl)-4-oxobutanoic acid as a versatile pharmaceutical intermediate. This document outlines its physicochemical properties, key synthetic applications with detailed protocols, and the underlying scientific principles guiding its use in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive aromatic amine and a carboxylic acid, linked by a keto-butanoic acid chain. This unique combination of functional groups allows for its elaboration into a diverse array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many therapeutic agents. The aminophenyl moiety serves as a key building block for introducing a critical pharmacophore, while the oxobutanoic acid portion provides a handle for cyclization reactions or further functionalization. This intermediate is particularly valuable in the synthesis of pyridazinone derivatives, a class of compounds known for a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthetic execution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |

| Molecular Weight | 193.19 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |

| Melting Point | 145-150 °C | Commercial Suppliers |

| Solubility | Soluble in DMSO and methanol. | Commercial Suppliers |

| CAS Number | 52240-15-0 | Sigma-Aldrich |

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: Synthesis of Pyridazinone Scaffolds

One of the most valuable applications of this compound is in the synthesis of pyridazinone heterocycles. The reaction of the γ-keto acid moiety with hydrazine hydrate provides a direct and efficient route to the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.[1][3]

Caption: Synthetic overview for the formation of a pyridazinone core.

Detailed Protocol: Synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclocondensation of this compound with hydrazine hydrate. The rationale behind this procedure is the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution in water, 1.2 eq)

-

Ethanol (or another suitable alcohol solvent)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.93 g, 10 mmol).

-

Add ethanol (e.g., 50 mL) to dissolve the starting material. Gentle warming may be required.

-

To the stirred solution, add hydrazine hydrate (e.g., 0.75 mL, 12 mmol) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 mL). The acid catalyzes the imine formation and subsequent cyclization.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (e.g., 50 mL) and distilled water (e.g., 50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acetic acid and starting material, followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one as a solid.

-

Expected Outcome: The final product is expected to be a solid with a defined melting point. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Rationale and Mechanistic Insights

The choice of a γ-keto acid as a precursor for pyridazinone synthesis is a classic and reliable method in heterocyclic chemistry.

Caption: Simplified reaction mechanism for pyridazinone formation.

The reaction proceeds via the formation of a hydrazone intermediate from the reaction of the ketone with hydrazine. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid carbonyl, leading to a cyclized intermediate which then dehydrates to form the stable pyridazinone ring. The presence of the 3-aminophenyl substituent provides a valuable site for further derivatization to explore structure-activity relationships in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly pyridazinone derivatives. The protocol provided herein offers a robust and straightforward method for the preparation of a key pyridazinone scaffold, which can serve as a platform for the development of novel therapeutic agents. The bifunctional nature of this intermediate allows for a wide range of chemical transformations, making it a powerful tool in the arsenal of the medicinal chemist.

References

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

- Gouda, M. A., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Mini-Reviews in Organic Chemistry, 17(5), 556-579.

-

Abdel-Wahab, B. F., et al. (2014). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]

Sources

Application Notes and Protocols for the Chemoselective Reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid to its Amino Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The amino group serves as a critical synthetic handle for further molecular elaboration. The subject of this guide, 4-(3-nitrophenyl)-4-oxobutanoic acid, presents a unique challenge due to the presence of multiple reducible functional groups: a nitro group, a ketone, and a carboxylic acid. Achieving the chemoselective reduction of the nitro group to an amine while preserving the ketone and carboxylic acid functionalities is paramount for its utility as a versatile intermediate.

This document provides a comprehensive overview of methodologies for the selective reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid. We will delve into the mechanistic underpinnings of various techniques, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

Core Principles of Chemoselective Nitro Group Reduction

The successful selective reduction of the nitro group in a polyfunctional molecule like 4-(3-nitrophenyl)-4-oxobutanoic acid hinges on exploiting the differences in reactivity between the functional groups. The primary methods to achieve this can be broadly categorized into catalytic hydrogenation and chemical reduction.

Mechanistic Pathways

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. The general pathway is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The choice of reducing agent and reaction conditions determines the efficiency of this transformation and the potential for side reactions or over-reduction of other functional groups.

Methodologies for Selective Reduction

Several reliable methods can be employed for the chemoselective reduction of the nitro group in 4-(3-nitrophenyl)-4-oxobutanoic acid. Below, we discuss the most effective approaches, their advantages, and limitations.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[1] The key to selectivity lies in the choice of catalyst and the control of reaction parameters such as hydrogen pressure, temperature, and solvent.

Expertise & Experience: While standard palladium on carbon (Pd/C) is a common choice, it can sometimes lead to the reduction of the ketone functionality, especially under harsh conditions. For substrates like 4-(3-nitrophenyl)-4-oxobutanoic acid, catalysts with attenuated activity or those known for their chemoselectivity are preferred. Raney nickel is a good alternative to prevent dehalogenation if halogen substituents are present, though not a concern for this specific molecule.[2] The use of microreactors has demonstrated that precise control over reaction conditions can significantly enhance selectivity in the hydrogenation of aromatic nitro ketones.[3]

Trustworthiness: The reaction progress should be meticulously monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent over-reduction.

Materials:

-

4-(3-nitrophenyl)-4-oxobutanoic acid

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C (5-10 mol% by weight, cautiously as it can be pyrophoric).[4]

-

Seal the vessel and purge the system with nitrogen gas three times to remove any oxygen.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminophenyl)-4-oxobutanoic acid.

-

The crude product can be purified by recrystallization if necessary.

Safety Precautions:

-

Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.[5]

-

Palladium on carbon can be pyrophoric, especially after use. The filter cake should be kept wet with water and disposed of in a dedicated waste container.[4]

-

Ensure all equipment is properly grounded to prevent static discharge.

-

Use a blast shield for reactions under pressure.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classical and highly reliable method for the chemoselective reduction of nitroarenes.[6] These methods are often preferred for their excellent functional group tolerance.

Expertise & Experience: The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride, is a robust and economical method.[7] This method is particularly well-suited for substrates with other reducible functionalities like ketones, as it is highly selective for the nitro group. A published procedure for the synthesis of the structurally similar 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid utilizes iron powder and hydrochloric acid, indicating the viability of this approach.[8]

Trustworthiness: The reaction is often vigorous initially, so controlled addition of reagents is crucial. The work-up involves the removal of iron salts, which can sometimes be challenging but is generally manageable.

Materials:

-

4-(3-nitrophenyl)-4-oxobutanoic acid

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and iron powder (3-5 eq).

-

Slowly add a mixture of water and concentrated HCl. The reaction is exothermic.

-

Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter the hot solution through Celite® to remove the excess iron and iron salts.

-

Wash the filter cake with hot water and ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify by recrystallization from a suitable solvent system (e.g., water/acetic acid).[8]

Expertise & Experience: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a mild and highly effective reagent for the selective reduction of nitroarenes in the presence of carbonyl groups.[2] It is a valuable alternative to catalytic hydrogenation and other metal-acid systems.

Trustworthiness: The work-up for SnCl₂ reductions can be cumbersome due to the formation of tin salts that need to be removed. Basification of the reaction mixture is required to precipitate these salts.

Materials:

-

4-(3-nitrophenyl)-4-oxobutanoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol or ethyl acetate.

-

Add SnCl₂·2H₂O (3-5 eq) to the solution.

-

Heat the reaction mixture to reflux (70-80 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the tin salts.

-

Extract the filtrate with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify as needed.

Sodium Sulfide Reduction

Expertise & Experience: Sodium sulfide (Na₂S) is a mild reducing agent that can be used for the selective reduction of aromatic nitro groups.[9] It is particularly useful when other sensitive functional groups that are susceptible to reduction under hydrogenation or strong acid conditions are present.

Trustworthiness: The reaction can produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. Therefore, this procedure must be performed in a well-ventilated fume hood.

Materials:

-

4-(3-nitrophenyl)-4-oxobutanoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add sodium sulfide nonahydrate (1.5-2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify as necessary.

Comparative Analysis of Reduction Methods

| Method | Reagents | Selectivity for Nitro vs. Ketone | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Good to Excellent (condition dependent) | High yields, clean reaction, catalyst can be recycled. | Potential for ketone reduction, requires specialized equipment, pyrophoric catalyst.[4] |

| Iron in Acidic Medium | Fe, HCl/NH₄Cl | Excellent | Inexpensive, robust, high functional group tolerance. | Vigorous reaction, work-up can be tedious due to iron salts. |

| Tin(II) Chloride | SnCl₂·2H₂O | Excellent | Mild conditions, highly selective.[2] | Stoichiometric amounts of tin salts produced, cumbersome work-up.[10] |

| Sodium Sulfide | Na₂S | Good | Mild conditions, useful for sensitive substrates.[9] | Production of toxic H₂S gas, can have moderate yields. |

Visualization of Workflow and Reaction

General Experimental Workflow

Caption: Generalized experimental workflow for the reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid.

Chemical Transformation

Caption: General reaction scheme for the reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid.

Analytical Monitoring

Consistent and accurate monitoring of the reaction is crucial for achieving high yields and preventing the formation of byproducts.

-

Thin Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass-to-charge ratio and can help in identifying any intermediates or byproducts.

Conclusion

The chemoselective reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid to this compound can be successfully achieved using several methodologies. The choice of the optimal method depends on the scale of the reaction, the available equipment, and the desired purity of the final product. For general laboratory scale, metal-mediated reductions, particularly with iron in acidic media, offer a robust, cost-effective, and highly selective approach. Catalytic hydrogenation is also an excellent option, provided that the reaction conditions are carefully controlled to maintain the integrity of the ketone functionality.

References

-

The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies - Stevens Institute of Technology. Available at: [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Which reagent can reduce a nitro group to a primary amine but not reduce ketones? ResearchGate. Available at: [Link]

-

One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC. Available at: [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

-

Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate. Available at: [Link]

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Reduction of nitro compound using protection group - Chemistry Stack Exchange. Available at: [Link]

-

Selective Reduction of the Nitro‐Group Using Co 2 (CO) 8 - Sci-Hub. Available at: [Link]

-

Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. Available at: [Link]

-

Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid - ResearchGate. Available at: [Link]

-

Hydrogenation SOP. Available at: [Link]

-

Protecting group - Wikipedia. Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]

-

Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. Available at: [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org. Available at: [Link]

-

Nitro Reduction - Sodium Sulfide (Na2S) - Common Organic Chemistry. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - chem.ox.ac.uk. Available at: [Link]

-

FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF - ResearchGate. Available at: [Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Available at: [Link]

-

Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]

-

SODIUM SULFIDE AS A SELECTIVE REDUCING REAGENT FOR ALDEHYDES TO ALCOHOLS. USE OF ALUMINA AS AN EFFECTIVE CATALYST | Chemistry Letters | Oxford Academic. Available at: [Link]

-

Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. Available at: [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. researchwith.stevens.edu [researchwith.stevens.edu]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

Scale-Up Synthesis of 4-(3-Aminophenyl)-4-oxobutanoic Acid: An Application Note and Protocol Guide

Introduction

4-(3-Aminophenyl)-4-oxobutanoic acid is a valuable bifunctional molecule, incorporating a reactive ketone, a carboxylic acid, and an aromatic amine. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. Its derivatives are of significant interest as precursors to a variety of heterocyclic scaffolds and as monomers for specialty polymers. The scale-up synthesis of this compound, however, presents several challenges, including the management of highly reactive intermediates and the control of regioselectivity.

This comprehensive guide provides a detailed, two-stage protocol for the scalable synthesis of this compound. The synthetic strategy is centered around a robust Friedel-Crafts acylation to construct the carbon skeleton, followed by a chemoselective reduction of a nitro group to furnish the desired aniline. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process commencing with the Friedel-Crafts acylation of nitrobenzene with succinic anhydride to yield the intermediate, 4-(3-nitrophenyl)-4-oxobutanoic acid. This is followed by the selective reduction of the nitro group to the corresponding amine.

Caption: Overall synthetic workflow.

Part 1: Scale-Up Synthesis of 4-(3-nitrophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] In this initial stage, nitrobenzene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The nitro group is a strong deactivating group, which makes the reaction more challenging than with activated arenes and directs the acylation to the meta position.

Causality of Experimental Choices

-

Solvent: Nitrobenzene serves as both the reactant and the solvent in this procedure. This high concentration of the aromatic partner helps to drive the reaction forward. Using an excess of the aromatic compound is a common strategy in Friedel-Crafts reactions.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid for this transformation. A stoichiometric amount is necessary because AlCl₃ complexes with the carbonyl oxygen of the product, rendering it catalytically inactive.[1]

-

Temperature Control: The initial mixing is performed at a low temperature to control the exothermic reaction between AlCl₃ and succinic anhydride. The reaction is then heated to overcome the activation energy barrier for the acylation of the deactivated nitrobenzene ring.

Experimental Protocol (100 g Scale)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Nitrobenzene | 123.11 | 500 mL (600 g) | 4.87 |

| Succinic Anhydride | 100.07 | 100 g | 1.00 |

| Aluminum Chloride (anhydrous) | 133.34 | 280 g | 2.10 |

| Crushed Ice | - | 2 kg | - |

| Concentrated HCl | 36.46 | 200 mL | - |

| Toluene | 92.14 | 500 mL | - |

Equipment:

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle with temperature controller

-

Large beaker (5 L) for quenching

-

Büchner funnel and filter flask

Procedure:

-

Setup: Assemble the 2 L flask with the mechanical stirrer, thermometer, and addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃.

-

Reagent Charging: Charge the flask with nitrobenzene (500 mL) and succinic anhydride (100 g). Begin stirring to form a slurry.

-

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly and portion-wise, add the anhydrous aluminum chloride (280 g) over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-65 °C. Maintain this temperature for 8-12 hours, or until the reaction is deemed complete by in-process monitoring.

-

In-Process Monitoring (TLC): Periodically take a small aliquot from the reaction mixture, quench it with ice-water, and extract with ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., 1:1 with a few drops of acetic acid). Visualize under UV light to monitor the disappearance of succinic anhydride and the appearance of the product spot.[2]

-

Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (2 kg) and concentrated HCl (200 mL). Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This process is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.

-

Work-up: After the quench is complete and the mixture has cooled, transfer it to a large separatory funnel. Separate the layers. The product is in the organic (nitrobenzene) layer.

-

Purification of the Intermediate:

-

Wash the organic layer with 2 x 500 mL of water, followed by 1 x 500 mL of brine.

-

The crude product can be isolated by removing the nitrobenzene under reduced pressure (high-vacuum distillation).

-

Alternatively, the product can be precipitated. Add toluene (500 mL) to the nitrobenzene solution and cool to 0-5 °C. The product, 4-(3-nitrophenyl)-4-oxobutanoic acid, will crystallize.

-

Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

-

Expected Yield: 60-70% of a pale yellow solid.

Safety Precautions:

-

Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment.[3]

-

Nitrobenzene is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]

-

The quenching step is highly exothermic and releases HCl gas . Perform in a fume hood with extreme caution.

Part 2: Scale-Up Reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid

The reduction of the aromatic nitro group to an amine is a critical transformation. Catalytic transfer hydrogenation is an excellent choice for scale-up as it avoids the need for high-pressure hydrogenation equipment and is generally very selective.[5][6] Ammonium formate is a convenient and effective hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.

Causality of Experimental Choices

-

Reduction Method: Catalytic transfer hydrogenation is chosen for its operational simplicity and enhanced safety profile compared to high-pressure hydrogen gas.[5] The reaction proceeds under mild conditions.

-

Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, providing the necessary reducing equivalents.[5]

-

Catalyst: 5% Palladium on carbon is a highly efficient and widely used catalyst for this transformation. It is crucial to handle the catalyst carefully as it can be pyrophoric when dry.

-

Solvent: Methanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.

Experimental Protocol (50 g Scale)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(3-nitrophenyl)-4-oxobutanoic acid | 223.18 | 50 g | 0.224 |

| 5% Palladium on Carbon (Pd/C) | - | 2.5 g (5 wt%) | - |

| Ammonium Formate | 63.06 | 70.6 g | 1.12 |

| Methanol | 32.04 | 500 mL | - |

| Deionized Water | 18.02 | As needed | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Celite® for filtration

Procedure:

-

Setup: Assemble the 1 L flask with a mechanical stirrer and reflux condenser under an inert atmosphere.

-

Reagent Charging: To the flask, add 4-(3-nitrophenyl)-4-oxobutanoic acid (50 g), methanol (500 mL), and ammonium formate (70.6 g). Stir until the solids are dissolved.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (2.5 g) to the reaction mixture under a positive flow of inert gas. Caution: Pd/C can be pyrophoric; handle with care.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65 °C). The reaction is typically exothermic, so heating may need to be controlled. Maintain reflux for 2-4 hours.

-